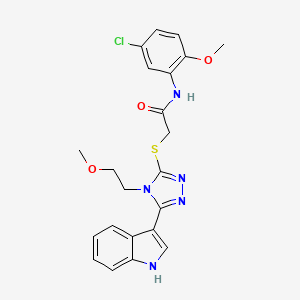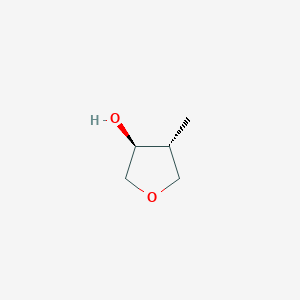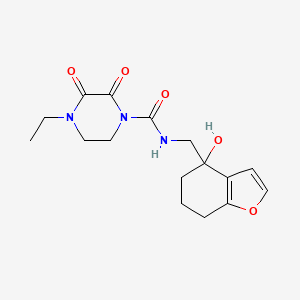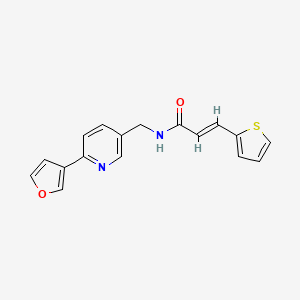
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
The compound this compound is a novel molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties. For instance, the synthesis of related heterocyclic compounds and their biological activities are discussed, which can shed light on the possible applications of the compound .
Synthesis Analysis
The synthesis of complex molecules like the one under discussion often involves multi-step reactions, starting from simpler precursors. In the case of similar compounds, such as the 2-chloro N-aryl substituted acetamide derivatives, a linear synthesis approach is employed. This involves the step-by-step addition of different functional groups to the core structure, which is characterized by techniques such as LCMS, IR, and NMR spectroscopies . The synthesis process is crucial as it impacts the purity, yield, and pharmacological properties of the final product.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods and sometimes by X-ray crystallography. For example, the structure of silaheterocyclic compounds was confirmed by NMR, FTIR spectra, and X-ray analysis . These techniques would similarly be used to analyze the molecular structure of the compound , ensuring that the desired product has been synthesized.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from related studies. Compounds with similar functional groups have been shown to undergo transformations when reacted with alcohols, leading to the formation of different silanes . This suggests that the compound may also exhibit interesting reactivity patterns, which could be explored for chemical modifications or to understand its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. For instance, the hydrolysis of silaheterocyclic compounds to form silanols indicates the sensitivity of these molecules to hydrolytic conditions . Similarly, the cytotoxicity of acetamide derivatives on various cell lines provides insights into the biological properties that could be expected from the compound . These properties are essential for determining the compound's suitability for drug development and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties Compounds with similar structural elements, such as chloroacetanilides and acetamides, are often synthesized for studies on their metabolism, mode of action, and potential as herbicides or therapeutic agents. For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights methodologies for producing high-specific-activity compounds for metabolic studies (Latli & Casida, 1995). Similarly, the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and their evaluation as antimicrobial agents demonstrate the chemical versatility and potential bioactivity of acetamide derivatives (Debnath & Ganguly, 2015).
Bioactivity and Pharmaceutical Applications Acetamide derivatives have been explored for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents. The study on the synthesis and antimicrobial evaluation of certain acetamide derivatives underscores the pursuit of novel therapeutics against pathogenic microorganisms (Debnath & Ganguly, 2015). Another research area involves the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the biotransformation and potential toxicological profiles of these compounds, which can be crucial for drug development and safety assessment (Coleman et al., 2000).
Material Science and Chemistry The study of different spatial orientations of amide derivatives on anion coordination reveals the significance of molecular structure in designing materials with specific properties, such as those required for catalysis or separation technologies (Kalita & Baruah, 2010). This research can guide the development of compounds with tailored functionalities for various industrial applications.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-30-10-9-28-21(16-12-24-17-6-4-3-5-15(16)17)26-27-22(28)32-13-20(29)25-18-11-14(23)7-8-19(18)31-2/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMZPNSGWNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)


![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)
![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)
![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)


![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)